molecular formula C22H30ClNO2 B13833150 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate--hydrogen chloride (1/1) CAS No. 95160-58-0

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate--hydrogen chloride (1/1)

Cat. No.: B13833150
CAS No.: 95160-58-0
M. Wt: 375.9 g/mol
InChI Key: QMQBBUPJKANITL-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate–hydrogen chloride (1/1) is a chemical compound that belongs to the class of organic compounds known as esters. It is characterized by the presence of a propanoate group attached to a butan-2-yl chain, which is further substituted with dimethylamino, methyl, and diphenyl groups. The compound is typically found in its hydrogen chloride salt form, which enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate–hydrogen chloride (1/1) involves several steps:

    Formation of the Butan-2-yl Chain: The initial step involves the formation of the butan-2-yl chain through a series of organic reactions, such as alkylation and reduction.

    Introduction of Substituents: The dimethylamino, methyl, and diphenyl groups are introduced through nucleophilic substitution reactions.

    Esterification: The propanoate group is attached to the butan-2-yl chain through an esterification reaction, typically using a carboxylic acid derivative and an alcohol.

    Formation of the Hydrogen Chloride Salt: The final step involves the conversion of the compound into its hydrogen chloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are used.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Nucleophiles: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate–hydrogen chloride (1/1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Dimethylamino)-5-methyl-4,4-diphenylhexan-3-yl propanoate–hydrogen chloride (1/1)
  • 4-Cyclohexyl-1,3-dimethylpiperidin-4-yl propanoate–hydrogen chloride (1/1)
  • 2-(Dimethylamino)ethyl 2-[4-(2H-indazol-2-yl)phenyl]propanoate–hydrogen chloride (1/1)

Uniqueness

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate–hydrogen chloride (1/1) is unique due to its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, methyl group, and diphenyl groups attached to a butan-2-yl chain makes it a versatile compound with diverse applications.

Properties

IUPAC Name

[4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQBBUPJKANITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936134
Record name 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95160-58-0, 1596-70-9
Record name Benzeneethanol, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl-, 1-propanoate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95160-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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